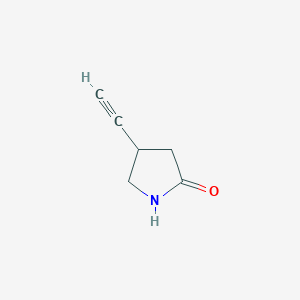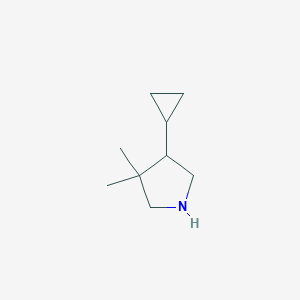
4-Etinilpirrolidin-2-ona
Descripción general
Descripción
4-Ethynylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethynylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
“4-Etinilpirrolidin-2-ona” puede servir como un intermedio clave en la síntesis de diversos compuestos farmacéuticos. Su estructura es propicia para modificaciones que pueden conducir al desarrollo de nuevos medicamentos con potencial actividad antibacteriana, como lo indican los estudios de relación estructura-actividad (SAR) sobre derivados de pirrolidina similares .
Mecanismo De Acción
Target of Action
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key component of 4-ethynylpyrrolidin-2-one, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidin-2-one derivatives have been associated with diverse biological activities, suggesting they may have various significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the synthesis of pyrrolidin-2-ones has been achieved under mild conditions without using a metal, suggesting some level of environmental stability .
Análisis Bioquímico
Biochemical Properties
4-Ethynylpyrrolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s ethynyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, 4-Ethynylpyrrolidin-2-one has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, the lactam ring of 4-Ethynylpyrrolidin-2-one can engage in hydrogen bonding with amino acid residues in proteins, influencing protein structure and function .
Cellular Effects
4-Ethynylpyrrolidin-2-one exerts various effects on different cell types and cellular processes. In cancer cells, the compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . This is achieved through the modulation of cell signaling pathways, such as the MAPK and PI3K/Akt pathways . Furthermore, 4-Ethynylpyrrolidin-2-one can alter gene expression by affecting transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Ethynylpyrrolidin-2-one involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, 4-Ethynylpyrrolidin-2-one inhibits the activity of histone deacetylases (HDACs), resulting in increased acetylation of histones and changes in gene expression . Additionally, the compound can form covalent adducts with DNA, leading to DNA damage and activation of DNA repair pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethynylpyrrolidin-2-one can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that 4-Ethynylpyrrolidin-2-one can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Ethynylpyrrolidin-2-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in cancer models . At high doses, 4-Ethynylpyrrolidin-2-one can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing adverse effects . These findings underscore the importance of dosage optimization in the development of 4-Ethynylpyrrolidin-2-one-based therapies .
Metabolic Pathways
4-Ethynylpyrrolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . Additionally, 4-Ethynylpyrrolidin-2-one can influence the activity of metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 4-Ethynylpyrrolidin-2-one within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, 4-Ethynylpyrrolidin-2-one can bind to cytoplasmic and nuclear proteins, affecting its localization and function . The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
4-Ethynylpyrrolidin-2-one exhibits specific subcellular localization, which can impact its activity and function . The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by nuclear localization signals (NLSs) and post-translational modifications that direct 4-Ethynylpyrrolidin-2-one to the nucleus . Additionally, the compound can be found in the cytoplasm, where it interacts with cytoplasmic proteins and participates in cellular signaling pathways .
Propiedades
IUPAC Name |
4-ethynylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5-3-6(8)7-4-5/h1,5H,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFWRGMDQQGKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098062-96-3 | |
| Record name | 4-ethynylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)








![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)
![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)
![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)

